molecular formula C23H20N2O2 B4450045 1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE

1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE

Cat. No.: B4450045
M. Wt: 356.4 g/mol
InChI Key: GVEPTOCKUBHXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone is a complex organic compound that features a benzofuran moiety linked to a pyridylmethyl aniline group via a propanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of Pyridylmethyl Aniline: The pyridylmethyl aniline group can be introduced via a nucleophilic substitution reaction, where the benzofuran derivative reacts with a pyridylmethyl halide in the presence of a base.

    Formation of Propanone Bridge: The final step involves the formation of the propanone bridge through a condensation reaction between the benzofuran derivative and the pyridylmethyl aniline group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-yl)-2-propanone: A simpler analog with a similar benzofuran moiety but lacking the pyridylmethyl aniline group.

    1-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)-1-propanone: A compound with a methoxyphenyl group instead of the pyridylmethyl aniline group.

Uniqueness

1-(1-Benzofuran-2-yl)-3-[4-(4-pyridylmethyl)anilino]-1-propanone is unique due to its combination of a benzofuran ring, a pyridylmethyl aniline group, and a propanone bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-21(23-16-19-3-1-2-4-22(19)27-23)11-14-25-20-7-5-17(6-8-20)15-18-9-12-24-13-10-18/h1-10,12-13,16,25H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPTOCKUBHXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-(1-BENZOFURAN-2-YL)-3-[4-(4-PYRIDYLMETHYL)ANILINO]-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.